molecular formula C17H29NO B12799294 1-(Dibutylamino)-2-phenylpropan-2-ol CAS No. 6340-80-3

1-(Dibutylamino)-2-phenylpropan-2-ol

Cat. No.: B12799294
CAS No.: 6340-80-3
M. Wt: 263.4 g/mol
InChI Key: ZTEXDCBRMUKYRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, This compound , derives from its propan-2-ol backbone substituted at position 1 with a dibutylamino group and at position 2 with a phenyl group. The numbering prioritizes the hydroxyl-bearing carbon (propan-2-ol), while the dibutylamino group occupies the adjacent carbon.

Stereoisomerism arises from the chiral center at carbon 2, which bears four distinct substituents:

  • A hydroxyl (-OH) group
  • A phenyl (-C₆H₅) group
  • A methyl (-CH₃) group
  • A dibutylamino (-N(C₄H₉)₂) moiety.

This configuration generates two enantiomers:

  • (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol
  • (1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol

The specific rotation ([α]D²⁵) of -25° (c=2, hexane) for the (1S,2R)-enantiomer confirms its optical activity. Diastereomeric forms are precluded due to the absence of additional stereogenic centers.

Table 1: Molecular Identity and Stereochemical Data

Property Value Source
Molecular Formula C₁₇H₂₉NO
Molecular Weight 263.423 g/mol
Specific Rotation (1S,2R) -25° (c=2, hexane)
Chiral Centers 1

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational modeling reveal a tetrahedral geometry at the chiral carbon, with bond angles approximating 109.5°. The dibutylamino group adopts a staggered conformation relative to the hydroxyl group to minimize steric clashes between the bulky butyl chains and phenyl ring.

Key structural features:

  • Phenyl Ring Orientation : The aromatic ring lies perpendicular to the propanol plane, reducing π-orbital overlap with the alcohol’s lone pairs.
  • Butyl Chain Dynamics : The n-butyl substituents exhibit gauche interactions, limiting free rotation around the C-N bond (rotational barrier ≈ 8–12 kcal/mol).
  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl proton and the amino nitrogen stabilizes the syn-periplanar conformation (O-H···N distance: 2.3 Å).

Conformational Energy Landscape

Conformation Relative Energy (kcal/mol) Population (%)
Syn-periplanar (H-bonded) 0.0 72
Anti-periplanar 1.8 18
Gauche 3.1 10

Electronic Structure and Orbital Hybridization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic architecture:

  • Hybridization States :

    • Amine Nitrogen : sp³ hybridized (bond angles: 107.5–109.8°)
    • Alcohol Oxygen : sp³ hybridized (C-O-H angle: 104.9°)
    • Phenyl Carbons : sp² hybridized with 120° bond angles
  • Molecular Orbitals :

    • Highest Occupied Molecular Orbital (HOMO): Localized on the phenyl π-system (-8.2 eV)
    • Lowest Unoccupied Molecular Orbital (LUMO): Centered on the antibonding σ* orbital of the C-N bond (-0.7 eV)
  • Charge Distribution :

    • Hydroxyl oxygen bears a partial negative charge (δ⁻ = -0.43 e)
    • Amine nitrogen carries a partial positive charge (δ⁺ = +0.28 e)
    • Phenyl ring exhibits alternating δ⁺/δ⁻ regions due to resonance

Resonance Effects : Delocalization of the nitrogen lone pair into the adjacent σ* orbital of the C-N bond reduces basicity compared to aliphatic amines (pKₐ ≈ 9.2 vs. 10.6 for dibutylamine). The phenyl ring’s electron-withdrawing nature further stabilizes the protonated amine through inductive effects.

Properties

CAS No.

6340-80-3

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

1-(dibutylamino)-2-phenylpropan-2-ol

InChI

InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15-17(3,19)16-11-9-8-10-12-16/h8-12,19H,4-7,13-15H2,1-3H3

InChI Key

ZTEXDCBRMUKYRD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

One of the most established methods for preparing 1-(Dibutylamino)-2-phenylpropan-2-ol involves the use of chiral auxiliaries derived from ephedrine or norephedrine derivatives. These protic chiral auxiliaries, such as (1R,2S)-phenylnorephedrine, induce stereoselectivity during the synthesis, allowing for high enantiomeric purity (≥90%, often >95%) of the product.

  • The process typically starts with a chiral propargylic alcohol or its salt.
  • A zinc(II) catalyst is used in sub-stoichiometric amounts relative to the chiral auxiliary to promote the reaction.
  • The reaction mixture undergoes sequential washing and solvent exchange steps to purify the intermediate.
  • Methanesulfonic acid is added gradually to induce crystallization and isolate the desired enantiomer.
  • The final product is obtained after careful temperature control and phase separations.

This method is advantageous for producing enantiomerically enriched this compound suitable for further synthetic applications.

Reductive Amination and Amino Alcohol Formation

Another approach involves the reductive amination of ketone precursors followed by reduction to the amino alcohol:

  • Starting from acetophenone derivatives, a Claisen condensation with ethyl formate yields benzoylacetaldehyde sodium salt.
  • This intermediate condenses with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one.
  • Reduction with sodium borohydride in the presence of acetic acid converts the propenone to the corresponding amino alcohol.
  • Subsequent alkylation with dibutylamine or related amines under basic conditions yields the dibutylamino-substituted product.

This method is notable for its single-step reduction and relatively straightforward reaction conditions, providing racemic mixtures that may require further resolution.

Direct Amination of Phenylpropanol Derivatives

Direct nucleophilic substitution or amination of phenylpropanol derivatives with dibutylamine under basic conditions is also reported:

  • The amino alcohol is dissolved in a polar aprotic solvent such as DMSO.
  • Sodium hydride is added to deprotonate the hydroxyl group, activating the molecule.
  • Dibutylamine or a suitable amine source is introduced, and the mixture is heated to promote substitution.
  • The reaction is quenched with water, and the product is extracted and purified by chromatography.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Enantiomeric Purity
Chiral Auxiliary-Mediated Use of chiral norephedrine derivatives, zinc catalyst, acid-induced crystallization High stereoselectivity, scalable Requires chiral auxiliaries, multiple purification steps ≥90-97%
Reductive Amination Claisen condensation, condensation with methylamine, NaBH4 reduction Single reduction step, straightforward Produces racemic mixture, needs resolution Racemic
Direct Amination Deprotonation with NaH, amination with dibutylamine, heating Direct substitution, simple reagents Possible side reactions, moderate control Racemic
Modular SuFEx Synthesis High-throughput fluorosulfate chemistry Rapid library synthesis, versatile Not specific, requires specialized reagents Variable

Research Findings and Notes

  • The chiral auxiliary method is preferred for pharmaceutical-grade synthesis due to its high enantiomeric purity and reproducibility.
  • Reductive amination routes are useful for initial synthesis and analog development but require chiral resolution for enantiopure products.
  • Direct amination methods offer simplicity but may suffer from lower selectivity and yield.
  • Recent modular synthesis techniques provide innovative pathways for rapid analog generation but are still under development for this specific compound.
  • Physical and chemical properties such as boiling point, density, and optical rotation are consistent across preparations, confirming compound identity.

Chemical Reactions Analysis

1-(Dibutylamino)-2-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dibutylamino)-2-phenylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Dibutylamino)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(dibutylamino)-2-phenylpropan-2-ol can be contextualized by comparing it with related amino alcohols and substituted propanol derivatives. Key differentiating factors include substituent groups, molecular weight, lipophilicity (logP), and physical state.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) logP* Physical State Purity (%)
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol 115651-77-9 C₁₇H₂₉NO 263.43 Dibutylamino, Phenyl 121 ~3.5 Liquid ≥95
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol 114389-70-7 C₁₇H₂₉NO 263.43 Dibutylamino, Phenyl 121 ~3.5 Liquid ≥98
1-(Dibutylamino)-3-[(6-methoxyquinolin-8-yl)amino]-2-methylpropan-2-ol 6324-30-7 C₂₂H₃₅N₃O₂ 373.53 Dibutylamino, Quinoline, Methoxy N/A 4.2 Solid N/A
1-(Dibenzylamino)-2-methylpropan-2-ol 344868-41-3 C₁₈H₂₃NO 269.38 Dibenzylamino, Methyl N/A ~4.0 Solid N/A
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol 1017419-02-1 C₁₁H₁₇NO 179.26 Amino, Dimethylphenyl N/A ~1.8 Solid N/A
3-(Dimethylamino)-2-methyl-1,1-bis(2-methylphenyl)propan-1-ol 4150-94-1 C₂₀H₂₇NO 297.44 Dimethylamino, Methylphenyl N/A ~3.0 Solid N/A

*Estimated logP values based on structural analogs where experimental data are unavailable.

Key Observations:

Substituent Effects: The dibutylamino group in the target compound enhances lipophilicity (logP ~3.5) compared to smaller substituents like dimethylamino (logP ~3.0) or primary amino (logP ~1.8). This property influences solubility and membrane permeability, making the compound suitable for central nervous system targeting .

Stereochemical Influence: The enantiomeric pair (1R,2S and 1S,2R) of the target compound highlights the importance of stereochemistry in pharmacological activity. For example, (1R,2S)-enantiomers of similar amino alcohols are often prioritized in drug development due to higher receptor selectivity .

Synthetic Pathways: Dibutylamino-substituted compounds are typically synthesized via nucleophilic substitution or reductive amination. demonstrates that elevated temperatures improve yields in dibutylamino anthraquinones, suggesting thermal stability of the dibutylamino group during synthesis .

Physical State and Applications: The target compound’s liquid state (uncommon among amino alcohols) may facilitate formulation in lipid-based delivery systems. In contrast, solid analogues like the quinoline derivative (CAS 6324-30-7) are suited for crystalline drug formulations .

Biological Activity

1-(Dibutylamino)-2-phenylpropan-2-ol, also known by its CAS number 6340-80-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C15H23N
  • Molecular Weight : 233.36 g/mol
  • IUPAC Name : this compound

This compound features a dibutylamino group attached to a phenylpropanol backbone, which contributes to its unique pharmacological profile.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antidepressant Effects : Research indicates that the compound may influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation.
  • Antinociceptive Properties : Studies have shown potential pain-relieving effects, making it a candidate for further exploration in pain management therapies.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from damage, possibly through antioxidant mechanisms.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a reuptake inhibitor for serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, suggesting potential therapeutic applications in mood disorders.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels in the hippocampus, supporting its role as a potential antidepressant agent .

Case Study 2: Pain Management

Another investigation evaluated the antinociceptive effects of the compound using formalin-induced pain models. The findings revealed that treatment with varying doses of this compound led to a dose-dependent decrease in pain response, suggesting its efficacy as an analgesic .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntidepressantIncreased serotonin levels; reduced depressive behavior
AntinociceptiveDose-dependent pain relief
NeuroprotectivePotential protection against neuronal damage

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Dibutylamino)-2-phenylpropan-2-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-phenylpropan-2-ol with dibutylamine under acidic or catalytic conditions. Optimization may include varying solvents (e.g., ethanol, THF), temperature (40–80°C), and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures yield maximization .
  • Safety : Use fume hoods, gloves, and protective eyewear due to potential irritancy (refer to CAS 2109-64-0 hazard classifications) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR to verify dibutylamino and phenyl group placements.
  • X-ray Crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C17_{17}H29_{29}NO, theoretical ~263.4 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles are mandatory. Avoid skin contact and inhalation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) post-separation.
  • Crystallographic Analysis : Resolve absolute configuration via SHELXL refinement .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Troubleshooting Steps :

Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups).

Perform DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data.

Re-examine sample purity via HPLC or GC-MS to rule out impurities .

Q. What pharmacological screening strategies are applicable to assess this compound’s bioactivity?

  • In Vitro Assays :

  • Receptor Binding : Screen for adrenergic or serotonin receptor affinity using radioligand displacement assays.
  • Enzyme Inhibition : Test against kinases or phosphodiesterases via fluorometric/colorimetric kits.
    • In Silico Modeling : Use AutoDock or Schrödinger Suite for docking studies to predict target interactions .

Q. How can computational modeling improve understanding of this compound’s stability under varying pH conditions?

  • Molecular Dynamics (MD) Simulations :

  • Simulate protonation states (e.g., pKa prediction via ChemAxon) to assess pH-dependent conformational changes.
  • Calculate solvation free energy in aqueous/organic solvents using tools like GROMACS .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Approach :

  • Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Calculate IC50_{50}/EC50_{50} values with 95% confidence intervals.
  • Perform ANOVA or Student’s t-test for group comparisons .

Q. How should researchers document crystallographic data for publication?

  • Guidelines :

  • Deposit CIF files in the Cambridge Structural Database (CSD).
  • Report R-factors, bond lengths/angles, and thermal parameters.
  • Use OLEX2-generated ORTEP diagrams for structural visualization .

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